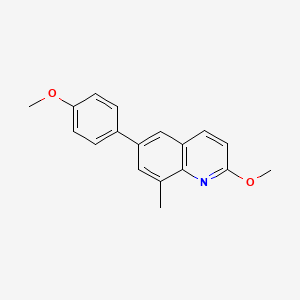amine](/img/structure/B8748475.png)
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an iodine atom at the para position and an N-(2-methylpropyl) substituent. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine can be achieved through several methods. One common approach involves the iodination of benzenesulfonamide derivatives. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position of the benzene ring.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Used for iodination and oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Palladium Catalysts: Utilized in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzenesulfonamides with different functional groups .
Aplicaciones Científicas De Investigación
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of [(4-Iodophenyl)sulfonyl](2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, affecting their function. The iodine atom and N-(2-methylpropyl) substituent may also influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, N-(2-iodo-2-phenylethyl)-4-methyl-
- Benzenesulfonamide, N-ethyl-4-methyl-
Uniqueness
[(4-Iodophenyl)sulfonyl](2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the para position and the N-(2-methylpropyl) substituent differentiates it from other benzenesulfonamide derivatives .
Propiedades
Fórmula molecular |
C10H14INO2S |
|---|---|
Peso molecular |
339.20 g/mol |
Nombre IUPAC |
4-iodo-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14INO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
HDXNCEZWFZUKMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-2-methylbenzo[d]oxazole](/img/structure/B8748442.png)








